molecular formula C6H11ClN4O2S B2818523 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride CAS No. 2287282-42-0

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride

Cat. No. B2818523
CAS RN: 2287282-42-0
M. Wt: 238.69
InChI Key: KBAGHDZALLQCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a derivative of pyrazolone and thiadiazolidine, which are known for their biological activities. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of this compound in lab experiments will be discussed in

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. It has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride has biochemical and physiological effects that are dependent on its concentration and the type of cells or organisms being studied. In general, this compound has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis in these cells. In agriculture, this compound has been reported to have fungicidal and insecticidal activities, which may be due to its ability to disrupt the cell membranes of these organisms.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various research applications. Another advantage is its relatively simple synthesis method and high purity product yield. However, a limitation of using this compound in lab experiments is its potential toxicity, particularly at high concentrations. Careful consideration of the appropriate concentration and exposure time is required to ensure accurate and safe experimental results.

Future Directions

There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases, particularly cancer. Further studies are needed to elucidate its mechanism of action and to optimize its dosage and administration routes. In agriculture, this compound may have potential as a natural alternative to synthetic pesticides and fungicides. Future research could focus on its efficacy and safety in crop protection. In environmental science, this compound may have potential for the remediation of contaminated soil and water. Further studies are needed to determine its effectiveness and feasibility for this application.
Conclusion
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is a chemical compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent, pesticide, and environmental remediation agent.

Synthesis Methods

The synthesis of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride involves the reaction of 4-methyl-1H-pyrazol-5-amine with thioglycolic acid in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide and hydrochloric acid to obtain the final compound. This synthesis method has been reported to be efficient and yields a high purity product.

Scientific Research Applications

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride has been studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to have anticancer properties, particularly against breast and lung cancer cells. In agriculture, this compound has been shown to have fungicidal and insecticidal activities, making it a potential candidate for crop protection. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c1-9-5-6(4-7-9)10-3-2-8-13(10,11)12;/h4-5,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAGHDZALLQCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCNS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride

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